![molecular formula C7H14N2O2S B13969086 1-Amino-3-[(2-aminoethyl)thio]cyclobutanecarboxylic acid CAS No. 413597-70-3](/img/structure/B13969086.png)
1-Amino-3-[(2-aminoethyl)thio]cyclobutanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-[(2-aminoethyl)thio]cyclobutanecarboxylic acid is a unique compound with the molecular formula C7H14N2O2S It is characterized by the presence of an amino group, a thioether linkage, and a cyclobutane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-[(2-aminoethyl)thio]cyclobutanecarboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the cyclobutane derivative with an appropriate thiol compound under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-3-[(2-aminoethyl)thio]cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and thioether sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary and secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Amino-3-[(2-aminoethyl)thio]cyclobutanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Amino-3-[(2-aminoethyl)thio]cyclobutanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thioether linkage and amino groups play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. The compound’s unique structure allows it to fit into active sites of enzymes, thereby inhibiting or activating their function.
Comparaison Avec Des Composés Similaires
1-Amino-1-cyclobutanecarboxylic acid: Lacks the thioether linkage, making it less versatile in certain applications.
2-Amino-3-[(2-aminoethyl)thio]propanoic acid: Contains a propanoic acid backbone instead of a cyclobutane ring, affecting its binding properties and reactivity.
Uniqueness: 1-Amino-3-[(2-aminoethyl)thio]cyclobutanecarboxylic acid stands out due to its combination of a cyclobutane ring, thioether linkage, and amino groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
413597-70-3 |
|---|---|
Formule moléculaire |
C7H14N2O2S |
Poids moléculaire |
190.27 g/mol |
Nom IUPAC |
1-amino-3-(2-aminoethylsulfanyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H14N2O2S/c8-1-2-12-5-3-7(9,4-5)6(10)11/h5H,1-4,8-9H2,(H,10,11) |
Clé InChI |
QHFQQMLDEGHXRV-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(C(=O)O)N)SCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 8-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13969010.png)
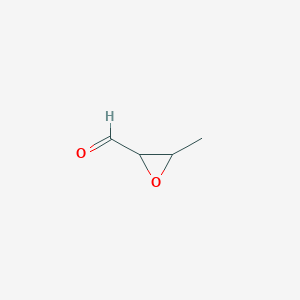
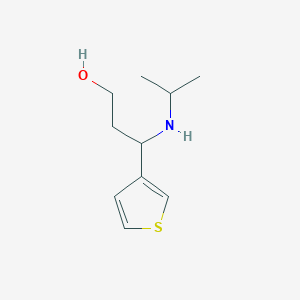
![6-Oxabicyclo[3.1.0]hexan-2-yl butanoate](/img/structure/B13969034.png)
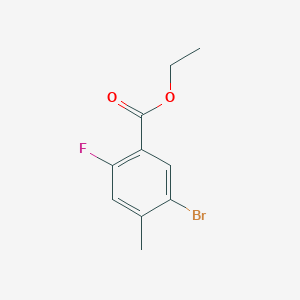
![[4-(4-Methylpyridin-2-yl)phenyl]methanol](/img/structure/B13969050.png)
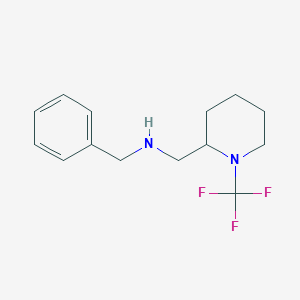
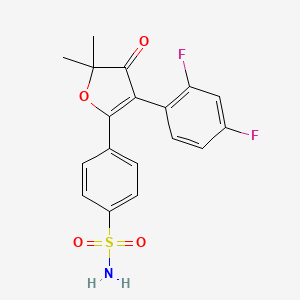
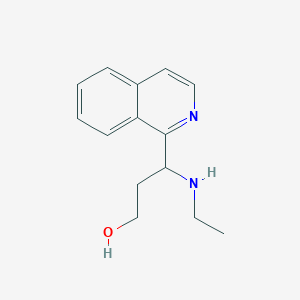
![(5Z)-2,6-dihydroxy-5-{1-[(2-hydroxyethyl)amino]ethylidene}pyrimidin-4(5H)-one](/img/structure/B13969071.png)
![2-((Benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13969081.png)


